molecular formula C18H21NO3 B15295529 O-Trideuteromethyl Codeine

O-Trideuteromethyl Codeine

Cat. No.: B15295529
M. Wt: 302.4 g/mol
InChI Key: OROGSEYTTFOCAN-HVBCWZBPSA-N
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Description

O-Trideuteromethyl Codeine is a deuterated analog of codeine (C₁₈H₂₁NO₃), where the methyl group (-CH₃) attached to the oxygen atom at the 3-position is replaced with a trideuteromethyl group (-CD₃). Codeine itself is a prodrug requiring CYP2D6-mediated O-demethylation to morphine for activation . Deuterating the methyl group may slow this conversion, leading to more consistent plasma levels and reduced side effects like respiratory depression or dependency .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(trideuteriomethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i2D3

InChI Key

OROGSEYTTFOCAN-HVBCWZBPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Trideuteromethyl Codeine typically involves the incorporation of a trideuteromethyl group into the codeine molecule. One common method is the use of deuterated methylating agents such as deuterated dimethyl sulfate or deuterated methyl iodide. The reaction is usually carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Metabolic Reactions

CYP-mediated metabolism is central to codeine’s therapeutic profile. For O-Trideuteromethyl Codeine, deuterium substitution at the methyl group may alter:

Reaction TypeImpact of DeuteriumRelevance to Codeine Metabolism
O-dealkylation Slower C–D bond cleavage due to stronger bondsReduced conversion to morphine
Amide N-dealkylation Kinetic isotope effect (DKIE) reduces metabolismDecreased formation of active metabolites

The deuterium kinetic isotope effect (DKIE) increases activation energy for C–D bond cleavage, potentially prolonging half-life and reducing variability due to CYP2D6 polymorphisms .

Oxidation Reactions

Codeine reacts with hydrogen peroxide to form hydroxycodeine . For this compound, analogous reactions may involve:

  • Hydroxylation : Oxidation at the phenolic oxygen, forming a hydroxylated derivative.

  • Stability : Deuterium substitution may influence reaction kinetics, though direct studies are lacking.

Structural Analysis

  • IUPAC Name : (4R,4aR,7S,7aR,12bS)-3-methyl-9-(trideuteriomethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol .

  • InChI : 1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i2D3 .

Reaction Pathways

Reaction ConditionProductAnalytical Confirmation
Hydrogen peroxideHydroxycodeine analogLC/MS/MS (m/z 316)
CYP2D6-mediatedMorphine derivativeGenetic testing

Implications of Deuterium Substitution

The altered pharmacokinetics of this compound may offer:

  • Reduced side effects : Slower metabolism minimizes variability in morphine production .

  • Enhanced stability : Stronger C–D bonds could reduce degradation, prolonging therapeutic effects .

  • Analytical challenges : Distinct isotopic patterns require specialized detection methods (e.g., mass spectrometry) .

Scientific Research Applications

O-Trideuteromethyl Codeine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Trideuteromethyl Codeine is similar to that of codeine. It acts as an agonist at opioid receptors, particularly the mu-opioid receptors, which are involved in pain modulation and relief. The deuterium substitution can affect the metabolic stability and half-life of the compound, potentially leading to altered pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Codeine (3-Methylmorphine)
  • Structure : Codeine differs from morphine by a 3-O-methyl group.
  • Metabolism : Relies on CYP2D6 for activation to morphine. Poor metabolizers (7–10% of Caucasians) experience reduced efficacy, while ultra-rapid metabolizers face overdose risks .
  • Potency : 7× weaker analgesic than morphine due to lower receptor affinity and prodrug nature .

O-Trideuteromethyl Codeine Comparison :

  • Hypothetical half-life extension (e.g., deuterated analogs like deutetrabenazine show 2–3× longer half-lives) .
Dihydrocodeine
  • Structure : Hydrogenated codeine derivative with reduced double bonds.
  • Metabolism : Activated via CYP3A4 to dihydromorphine, bypassing CYP2D6 polymorphisms.
  • Potency : 2× more potent than codeine due to enhanced lipophilicity and receptor binding .

This compound Comparison :

  • Unlike dihydrocodeine, this compound retains the original codeine scaffold but modifies metabolic pathways. May offer intermediate potency with fewer genetic variability issues.
Oxycodone
  • Structure : Semi-synthetic opioid with 14-hydroxyl and 7,8-dihydro modifications.
  • Metabolism : Activated via CYP3A4/CYP2D6 to oxymorphone.
  • Potency : 10–12× more potent than codeine due to higher μ-opioid receptor affinity and direct activity .

This compound Comparison :

  • Oxycodone’s structural modifications enhance receptor binding, whereas this compound focuses on metabolic stability. Likely retains codeine’s lower potency but with reduced metabolite variability.
Morphine
  • Structure : Lacks methyl or deuterated groups at the 3-O position.
  • Metabolism : Directly active; glucuronidated to morphine-3-glucuronide (inactive) and morphine-6-glucuronide (active).

This compound Comparison :

  • As a prodrug, this compound avoids morphine’s rapid onset of side effects but may require higher doses for equivalent analgesia.

Pharmacokinetic and Pharmacodynamic Data (Hypothetical)

Parameter This compound Codeine Dihydrocodeine Oxycodone
Molecular Weight 304.4 g/mol 299.4 g/mol 301.4 g/mol 315.4 g/mol
Metabolic Enzyme CYP2D6 (slowed) CYP2D6 CYP3A4 CYP3A4/2D6
Half-Life (hr) 4.5–6.0* 2.5–3.5 3.5–4.5 3.0–4.5
Relative Potency 1× (codeine baseline) 10–12×
Receptor Affinity (μ) Moderate Moderate Moderate High

*Estimated based on deuterium’s KIE .

Analytical Considerations

  • GC/MS Identification: Deuterium substitution shifts molecular ion peaks (e.g., m/z +3 for -CD₃) and alters fragmentation patterns, aiding differentiation from non-deuterated analogs .

Q & A

Q. How can researchers identify gaps in existing literature on O-Trideuteromethyl Codeine’s pharmacokinetic properties?

Methodological Answer: Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on isotopic labeling studies and deuterium substitution effects on opioid metabolism. Apply the P-I-C-O framework (Population: deuterated opioids; Intervention: isotopic substitution; Comparison: non-deuterated codeine; Outcome: metabolic stability) to structure search terms. Use citation tracking to trace foundational studies (e.g., deuterium isotope effects in CYP450-mediated oxidation) and identify understudied areas, such as long-term neuropharmacological impacts .

Q. What experimental design considerations are critical for synthesizing and characterizing this compound?

Methodological Answer: Follow protocols for deuterated compound synthesis, ensuring strict anhydrous conditions to prevent hydrogen-deuterium exchange. Use NMR spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS) to confirm deuteration efficiency and purity. Cross-reference synthetic procedures with published deuterated alkaloid studies, and include controls (e.g., non-deuterated codeine) to validate analytical comparisons .

Q. How should researchers design a pilot study to assess this compound’s metabolic stability in vitro?

Methodological Answer: Use human liver microsomes (HLMs) or hepatocyte models to compare metabolic rates between deuterated and non-deuterated codeine. Apply Michaelis-Menten kinetics to quantify CYP2D6/3A4-mediated oxidation. Optimize incubation conditions (pH, temperature, cofactors) based on prior deuterated opioid studies. Include triplicate runs and statistical validation (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on deuterium isotope effects (DIEs) in this compound’s bioavailability be resolved?

Methodological Answer: Perform sensitivity analyses to assess variables like deuterium positional stability (e.g., methyl vs. aromatic deuteration) and species-specific metabolic pathways. Use mixed-effects models to account for inter-study variability in bioavailability measurements. Cross-validate findings with isotopic labeling studies in related opioids (e.g., deuterated morphine) to isolate confounding factors (e.g., plasma protein binding) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s analgesic efficacy studies?

Methodological Answer: Apply generalized linear mixed models (GLMMs) to handle categorical outcomes (e.g., pain relief scores) and longitudinal data. Incorporate covariates such as CYP2D6 genotype or deuterium retention rates. Use Bayesian hierarchical modeling to address small sample sizes in preclinical trials, and validate results with bootstrapping to ensure robustness .

Q. How can researchers mitigate bias when interpreting contradictory findings on this compound’s neurotoxic potential?

Methodological Answer: Implement blinded re-analysis of raw data (e.g., histopathology or biomarker datasets) using independent reviewers. Apply meta-regression to explore study-level confounders (e.g., dosing regimens, animal models). Leverage toxicogenomic databases to identify conserved pathways (e.g., oxidative stress markers) across studies, and design follow-up experiments with orthogonal assays (e.g., RNA-seq) .

Methodological Frameworks and Tools

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For clinical studies, apply PICO-T (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses, e.g., “Does this compound (Intervention) reduce opioid tolerance (Outcome) in chronic pain patients (Population) compared to non-deuterated codeine (Comparison) over 12 weeks (Timeframe)?” .

Q. How should researchers address missing data in longitudinal studies of this compound’s pharmacokinetics?

Methodological Answer: Combine multiple imputation (e.g., MICE algorithm) with last observation carried forward (LOCF) for sensitivity analysis. Validate imputed datasets against complete-case analyses, and report attrition rates transparently. For non-random missingness (e.g., dropout due to adverse effects), use pattern-mixture models to quantify bias .

Data Synthesis and Reporting

Q. How can researchers integrate heterogeneous data (e.g., in vitro, in vivo, computational) to model this compound’s mechanism of action?

Methodological Answer: Employ systems pharmacology workflows , combining pharmacokinetic/pharmacodynamic (PK/PD) modeling with pathway enrichment analysis. Use tools like Phoenix WinNonlin for PK parameter estimation and Cytoscape for network visualization. Cross-reference deuterium-specific effects (e.g., metabolic half-life extension) with transcriptomic datasets to identify mechanistic hubs .

Q. What guidelines ensure rigorous reporting of this compound studies for peer review?

Methodological Answer: Adhere to CONSORT (clinical trials) or ARRIVE (preclinical studies) guidelines. In methods sections, detail deuterium labeling efficiency, analytical validation (e.g., ≥95% deuteration by HRMS), and statistical power calculations. Use STROBE checklists for observational data and PRISMA for systematic reviews. Disclose all synthetic intermediates and side products in supplementary materials .

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